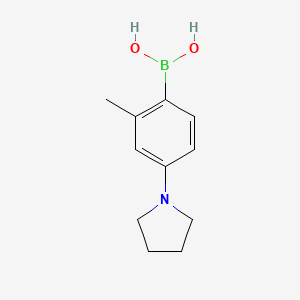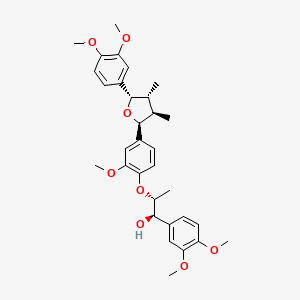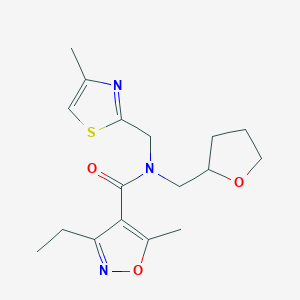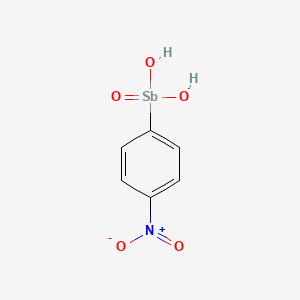![molecular formula C7H12 B14078613 Bicyclo[3.2.0]heptane CAS No. 278-07-9](/img/structure/B14078613.png)
Bicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.0]heptane is a bicyclic hydrocarbon with the molecular formula C₇H₁₂. It is characterized by a unique structure consisting of two fused rings, one five-membered and one three-membered. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane can be synthesized through various methods. One common approach involves the hydrogenation of bicyclo[3.2.0]hept-2-ene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the hydrogenation method mentioned above is often employed, utilizing continuous flow reactors to maintain consistent reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bicyclo[3.2.0]heptan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound derivatives to more saturated compounds using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products Formed
Oxidation: Bicyclo[3.2.0]heptan-2-one.
Reduction: Saturated this compound derivatives.
Substitution: Halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and reactivity in bicyclic systems.
Biology: this compound derivatives are investigated for their potential biological activity, including as enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism of action of bicyclo[3.2.0]heptane and its derivatives depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, altering their activity. For example, this compound derivatives can inhibit enzyme activity by binding to the active site, preventing substrate access . The unique ring structure of this compound allows it to fit into specific molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.0]hexane: Another bicyclic hydrocarbon with a different ring structure, leading to distinct chemical properties and reactivity.
Bicyclo[3.2.1]octane: A larger bicyclic compound with an additional carbon atom, resulting in different strain and reactivity patterns.
Bicyclo[4.2.0]octane: A bicyclic compound with a four-membered and a six-membered ring, exhibiting unique chemical behavior due to its ring strain.
Uniqueness
Bicyclo[3.2.0]heptane is unique due to its specific ring strain and the resulting reactivity. Its structure allows for interesting chemical transformations that are not possible with other bicyclic compounds. This makes it a valuable compound for studying ring strain and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
278-07-9 |
|---|---|
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
bicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H12/c1-2-6-4-5-7(6)3-1/h6-7H,1-5H2 |
InChI-Schlüssel |
AWYMFBJJKFTCFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)


![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)


![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)


